molecular formula C18H19Cl2N5O5 B14695840 Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- CAS No. 32868-93-2

Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro-

Katalognummer: B14695840
CAS-Nummer: 32868-93-2
Molekulargewicht: 456.3 g/mol
InChI-Schlüssel: WNWCGYOZGHUGKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is particularly noted for its potential as a histone deacetylase inhibitor, which makes it a promising candidate in cancer treatment research .

Vorbereitungsmethoden

The synthesis of Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- involves multiple steps. Typically, the process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer therapies .

Vergleich Mit ähnlichen Verbindungen

Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- can be compared with other similar compounds, such as:

The uniqueness of Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- lies in its specific chemical structure, which allows for targeted inhibition of histone deacetylases and its potential for use in cancer therapy.

Eigenschaften

CAS-Nummer

32868-93-2

Molekularformel

C18H19Cl2N5O5

Molekulargewicht

456.3 g/mol

IUPAC-Name

5-[[4-[bis(2-chloroethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide

InChI

InChI=1S/C18H19Cl2N5O5/c19-5-7-23(8-6-20)13-3-1-12(2-4-13)11-22-15-9-14(18(21)26)16(24(27)28)10-17(15)25(29)30/h1-4,9-10,22H,5-8,11H2,(H2,21,26)

InChI-Schlüssel

WNWCGYOZGHUGKX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.